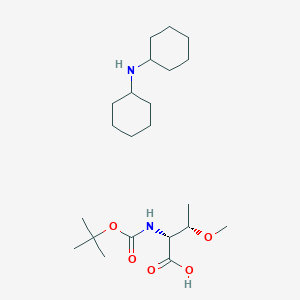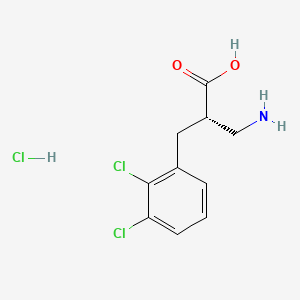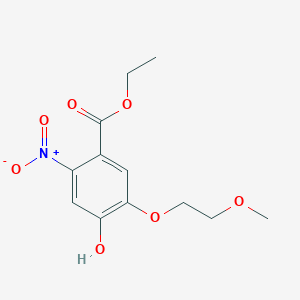
2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2O It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide typically involves the reaction of 2-fluoro-4-methylbenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the compound is produced efficiently and cost-effectively. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide
- (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide
Uniqueness
2-fluoro-N’-hydroxy-4-methylbenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9FN2O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
Clé InChI |
VAFZTNBEYGKMHH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)/C(=N\O)/N)F |
SMILES canonique |
CC1=CC(=C(C=C1)C(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)


